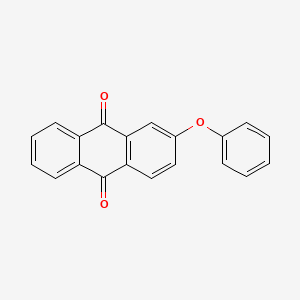

2-Phenoxyanthracene-9,10-dione

カタログ番号 B8396209

分子量: 300.3 g/mol

InChIキー: NQGXOOJUAKCSLM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04342700

Procedure details

2-phenoxyanthraquinonedisulfonic acid formed as an intermediate product in the course of preparing 2-phenoxyanthraquinonepolysulfonic acid from 2-phenoxyanthraquinone or 2-(p-phenoxybenzoyl) benzoic acid was confirmed, by way of a proton-NMR-absorption spectrum thereof, as having such a structure that the two sulfonic acid groups are bonded, as shown in the reaction formulas (1), to o- and p-positions of the phenoxy group in the 2-phenoxyanthraquinone. FIG. 3 shows a proton-NMR-absorption spectrum (solvent: dimethylacetamide; measuring temp.: room temperature) of sodium 2-phenoxyanthraquinonedisulfonate. This spectrum shows that in the compound of the formula (VII): ##STR11## absorption of proton f is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e, g in 7.83-8.02 ppm (3H), absorption of proton a in 7.61 ppm (1H), absorption of proton b in 7.42 ppm (1H) and absorption of proton d in 7.1 ppm (1H). It is confirmed therefore that 2-phenoxyanthraquinonedisulfonic acid has the structure shown by the formula (VII). The structure of the formula (VII) is supported also by the fact that when this 2-phenoxyanthraquinonedisulfonic acid is treated under heating with a 5% aqueous solution of sodium hydroxide, the phenoxy group of this compound is split off to afford 2-hydroxyanthraquinone.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium 2-phenoxyanthraquinonedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( VII )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[O:1]([C:8]1[CH:21]=[CH:20][C:19]2[C:18](=[O:22])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:23])[C:10]=2[CH:9]=1)C1C=CC=CC=1.O(C1C=CC(C(C2C=CC=CC=2C(O)=O)=O)=CC=1)C1C=CC=CC=1.O(C1(S([O-])(=O)=O)C=CC2C(=O)C3C(=CC=CC=3)C(=O)C=2C1S([O-])(=O)=O)C1C=CC=CC=1.[Na+].[Na+]>>[OH:1][C:8]1[CH:21]=[CH:20][C:19]2[C:18](=[O:22])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:23])[C:10]=2[CH:9]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

|

Step Four

|

Name

|

sodium 2-phenoxyanthraquinonedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C1(C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

( VII )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

##STR11## absorption of proton f

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

g in 7.83-8.02 ppm (3H), absorption of proton a

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in 7.61 ppm (1H), absorption of proton b

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in 7.42 ppm (1H) and absorption of proton

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is treated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heating with a 5% aqueous solution of sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phenoxy group of this compound is split off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |